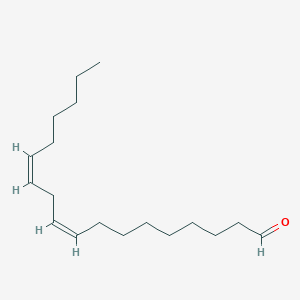

(9Z,12Z)-octadeca-9,12-dienal

説明

(9Z,12Z)-octadeca-9,12-dienal is a natural product found in Dahlia merckii with data available.

科学的研究の応用

Potential Anti-tubercular Drug Lead : A study discovered that (9z,12z)-Octadeca-9,12-dienoic acid from Eichhornia crassipes may be a potential anti-tubercular drug lead with improved interactions and ligand efficiency. This was identified through ligand-protein interactions with Β-ketoacyl-Acp synthase (KasA) in potential anti-tubercular drug designing (Mtewa et al., 2021).

Promoting Angiogenesis : (9Z,12Z)-octadeca-9,12-dienoic acid and cerevisterol, major bioactive compounds in Chinese cordyceps, have been found to promote angiogenesis by regulating the VEGF signal pathway. This indicates their role in anti-hypoxia effects (Long et al., 2021).

Chemical Analysis Techniques : The compound has been used in studies related to chemical analysis. For instance, dimethyl disulfide derivatization of 9,12-octadecadienoates allows for determination of the cis-cis and trans-trans double bond stereochemistry of these compounds (Carballeira & Cruz, 1996).

Gas Chromatography in Oil and Fat Analysis : The isomerization of octadeca-9,12-dienyl acetate and octadeca-9,12-diene in potassium hydroxide-diethylene glycol at temperatures above 120° is used for analyzing oils and fats by gas chromatography (Jamieson & Reid, 1967).

Synthesis of Sex Pheromones : (9Z,12Z)-octadecadienal and (9Z,12Z,15Z)-octadecatrienal, components of the sex pheromones emitted by female Hyphantria cunea (Drury) insects, are synthesized using this compound (Zan, 2002).

Metabolism Studies in Human Foods : The metabolism of conjugated linoleic acid (CLA) isomers present in human foods derived from milk or ruminant meat involves this compound (Loreau et al., 2001).

Structural and Stereochemical Studies : The enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in the red alga Lithothamnion corallioides led to the formation of conjugated tetraenoic fatty acids and bis (Hamberg, 1993).

特性

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLZULGRVFOIDK-HZJYTTRNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

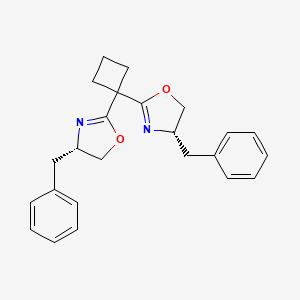

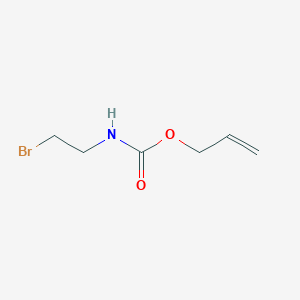

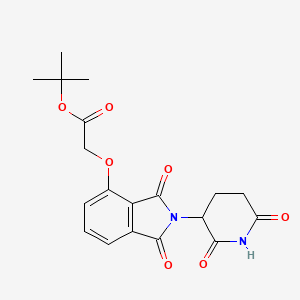

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)

![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)

![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)

![(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)

![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)